molecular formula C6H8N2O B3096856 1-(1-methyl-1H-imidazol-4-yl)ethanone CAS No. 129003-87-8

1-(1-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B3096856
CAS No.: 129003-87-8
M. Wt: 124.14 g/mol
InChI Key: NWXBHGNKHIRMAV-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Synthetic Organic Chemistry

The imidazole nucleus is a cornerstone in the development of a vast array of biologically active compounds and functional materials. nih.govresearchgate.net Its prevalence in nature, as seen in the amino acid histidine, the neurotransmitter histamine, and in the purine (B94841) bases of DNA, underscores its fundamental role in biological systems. medchemica.com This natural precedent has inspired chemists to explore the synthesis and application of a multitude of imidazole-containing molecules.

In medicinal chemistry , the imidazole scaffold is a key component in numerous approved drugs spanning a wide range of therapeutic areas. nih.govmedchemica.com The electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to engage in various interactions with biological targets such as enzymes and receptors. bldpharm.com Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. sigmaaldrich.comrsc.org For instance, the blockbuster drug cimetidine, an H2 receptor antagonist used to treat ulcers, features an imidazole core.

Beyond pharmaceuticals, imidazole derivatives are integral to the field of catalysis . They can act as ligands for transition metals, forming stable complexes that catalyze a variety of organic transformations. researchgate.net The tunable electronic and steric properties of substituted imidazoles allow for the fine-tuning of the catalytic activity and selectivity of these metal complexes.

Furthermore, the unique properties of imidazolium (B1220033) salts, which are ionic liquids, have opened up new avenues in green chemistry and materials science . researchgate.netresearchgate.net These salts often exhibit low volatility, high thermal stability, and tunable solubility, making them attractive as environmentally benign solvents and electrolytes. Imidazole-based polymers and materials are also being explored for applications in areas such as ion conduction and gas capture. organic-chemistry.org

The versatility of the imidazole scaffold is also evident in its use as a synthetic intermediate . The imidazole ring can be readily functionalized at various positions, providing a platform for the construction of more complex molecular architectures. nih.gov A variety of synthetic methodologies have been developed for the construction and modification of the imidazole core, further expanding its utility in organic synthesis.

Rationale for Dedicated Academic Research on 1-(1-methyl-1H-imidazol-4-yl)ethanone within the Substituted Imidazole Class

While extensive research has been conducted on the broader class of imidazole derivatives, specific academic focus on individual isomers is often driven by their potential as building blocks for more complex functional molecules. The compound this compound represents a specific substitution pattern on the imidazole ring, featuring a methyl group at the N-1 position and an acetyl group at the C-4 position.

The rationale for dedicated academic research on this particular substituted imidazole can be inferred from the versatile reactivity of its functional groups and its potential as a synthon in organic synthesis. The presence of a ketone functionality in the acetyl group offers a reactive handle for a wide array of chemical transformations. These include, but are not limited to, nucleophilic addition, condensation reactions, and oxidation/reduction reactions. This allows for the elaboration of the side chain to introduce further complexity and functionality.

Moreover, the N-methylation of the imidazole ring prevents tautomerization, leading to a single, well-defined constitutional isomer. This is a crucial feature in the design of molecules for specific biological targets, as it removes the ambiguity of which tautomeric form is active. The specific placement of the acetyl group at the 4-position, as opposed to the 2- or 5-positions, influences the electronic properties and steric environment of the imidazole ring, which in turn can affect its coordination properties as a ligand and its interaction with biological macromolecules.

Therefore, dedicated research into the synthesis, characterization, and reactivity of this compound would be valuable for several reasons:

Expansion of the Chemical Toolbox: The synthesis and full characterization of this compound would add a new, well-defined building block to the repertoire of organic chemists.

Probing Structure-Activity Relationships: By systematically comparing the properties and biological activities of this isomer with other substituted imidazoles, researchers can gain a deeper understanding of how substituent placement influences molecular function.

Foundation for Novel Derivatives: This compound can serve as a key intermediate for the synthesis of a library of more complex imidazole derivatives with potential applications in medicinal chemistry, catalysis, and materials science.

While a comprehensive body of literature dedicated solely to this compound is not readily apparent, its structural features firmly place it within a class of compounds of immense scientific interest. The exploration of its chemical space holds the promise of uncovering new molecular entities with valuable properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylimidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-8(2)4-7-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBHGNKHIRMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129003-87-8
Record name 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one
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Advanced Synthetic Strategies for 1 1 Methyl 1h Imidazol 4 Yl Ethanone and Its Regioisomeric Analogs

Historical Trajectories and Modern Advancements in Imidazole (B134444) Core Synthesis

The journey of imidazole synthesis began in 1858 with Heinrich Debus's reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), a method that, despite its historical significance and continued use for certain C-substituted imidazoles, often results in low yields. asianpubs.org This foundational Debus-Radziszewski imidazole synthesis is a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. bohrium.com

Modern advancements have significantly broadened the synthetic chemist's toolkit for constructing the imidazole core. These contemporary methods offer improved yields, greater functional group tolerance, and enhanced control over substitution patterns. Key modern strategies include the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, and a variety of metal-catalyzed approaches that facilitate bond formation under milder conditions. bohrium.com The evolution of these methods has been driven by the demand for more efficient and sustainable routes to complex imidazole derivatives. researchgate.net

Targeted Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone and Related Acetyl Imidazoles

The synthesis of acetylated 1-methylimidazoles requires precise strategies to control the position of the acetyl group. The electronic nature of the 1-methylimidazole (B24206) ring, with its distinct carbon environments, presents a challenge in achieving regioselectivity.

Multi-component Condensation Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.comorientjchem.org These reactions are advantageous for building molecular complexity in a time- and resource-effective manner. The Debus-Radziszewski reaction is a classic example of an MCR for imidazole synthesis. bohrium.com

In the context of synthesizing acetylated imidazoles, an MCR could conceivably be designed using a dicarbonyl compound (like a protected acetyl-containing glyoxal derivative), an aldehyde, methylamine (B109427), and an ammonium (B1175870) salt. For instance, a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions has been reported for the synthesis of 1,2,4-trisubstituted imidazoles. asianpubs.org Adapting such a methodology could provide a direct route to the target compounds. The use of p-toluenesulfonic acid (PTSA) as a catalyst in ethanol (B145695) has also been shown to be effective for the multi-component synthesis of substituted imidazoles. ijcce.ac.ir

Catalyst/Solvent SystemReactantsProduct TypeReference
p-Toluenesulfonic acid (PTSA)/EthanolBenzil, Aromatic Aldehyde, Ammonium Acetate, AnilineTetra-substituted Imidazole ijcce.ac.ir
Solvent-free2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate1,2,4-trisubstituted Imidazole asianpubs.org
[Bmim]Br (Ionic Liquid)Aldehyde, Amine, Benzil, Ammonium Acetate1,2,4,5-substituted Imidazole acs.org

Metal-Catalyzed Coupling and Cyclization Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. beilstein-journals.org Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For the synthesis of this compound, a plausible strategy involves the cross-coupling of a 4-halo-1-methylimidazole (e.g., 4-iodo-1-methyl-1H-imidazole) with an acetylating agent. For instance, organometallic reagents such as acetylstannanes or the use of acetyl chloride in the presence of a suitable palladium catalyst and a base could be employed.

While specific examples for the direct acetylation of 1-methylimidazole at the C4 position via metal-catalyzed cross-coupling are not abundant in the readily available literature, the principles of established cross-coupling reactions provide a clear blueprint for such a transformation. For example, the synthesis of functionalized 1,4,5,8-tetraazafulvalenes has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating the utility of this approach for C-C bond formation on nitrogen-containing heterocycles. researchgate.net

Metal CatalystCoupling PartnersReaction TypeReference
Palladium(0)Ethynylated bipyridine and bipyridine halidesCross-coupling researchgate.net
Copper(I)2-Aminopyridines, aldehydes, terminal alkynesDomino reaction beilstein-journals.org
Nickel(II)Imidazoles and phenol/enol derivativesC-H arylation/alkenylation nih.gov

Direct C-H Functionalization and C-N Bond Formation Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of organic molecules, as it avoids the pre-functionalization of starting materials. nih.gov For 1-methylimidazole, direct C-H activation at the C2, C4, or C5 positions, followed by acylation, would be an ideal synthetic route.

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are often employed for C-H activation. asianpubs.orggoogle.com The regioselectivity of C-H functionalization on the imidazole ring can be influenced by the choice of catalyst, directing group (if any), and reaction conditions. For instance, nickel-catalyzed C-H arylation and alkenylation of imidazoles have been shown to proceed with high regioselectivity at the C2 position. nih.govresearchgate.net Achieving selective C4-functionalization often presents a greater challenge due to the higher reactivity of the C2 and C5 positions. Palladium-catalyzed isocyanide insertion has been used for C-H functionalization of imidazole at the C2 and C4 positions, leading to fused imidazole systems. acs.org

Green Chemistry Principles and Sustainable Synthetic Pathways (e.g., microwave-assisted synthesis, solvent-free conditions)

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.org In the context of imidazole synthesis, several green approaches have been developed.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of substituted imidazoles. researchgate.netresearchgate.netnih.gov For example, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium acetate can be efficiently carried out under microwave irradiation. researchgate.net The optimization of microwave-assisted synthesis of substituted imidazoles has demonstrated that high yields can be achieved in minutes. orientjchem.org

Solvent-free conditions represent another key green chemistry principle. One-pot synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, offering advantages such as high yields, easy setup, and mild reaction conditions. asianpubs.org

Ultrasound-promoted synthesis has also been explored as a green method. The synthesis of 2,4,5-trisubstituted imidazoles catalyzed by zirconium(IV) acetylacetonate (B107027) under ultrasonic irradiation at ambient temperature has been reported to give excellent yields in short reaction times. researchgate.net

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Microwave-assisted synthesisReduced reaction times, improved yields, energy efficiencySynthesis of tri/tetrasubstituted imidazoles nih.gov
Solvent-free conditionsReduced waste, simplified work-up, often milder conditionsOne-pot synthesis of imidazole derivatives asianpubs.org
Ultrasound irradiationEnhanced reaction rates, milder conditions, energy efficiencySynthesis of 2,4,5-trisubstituted imidazoles researchgate.net
Green catalystsUse of non-toxic, reusable catalystsCr2O3 nanoparticles for imidazole synthesis nih.gov

Strategies for Regiochemical Control and Stereoselectivity in Acetylated Imidazole Synthesis

Achieving regiochemical control in the acylation of 1-methylimidazole is a critical challenge. The C2 position is generally the most acidic and thus most susceptible to deprotonation and subsequent electrophilic attack. The C5 position is also highly reactive. The C4 position is often the least reactive towards electrophilic substitution.

Strategies to achieve C4-acetylation often involve blocking the more reactive C2 and C5 positions. For instance, starting with a 2,5-disubstituted-1-methylimidazole and then introducing the acetyl group at the C4 position, followed by deprotection, could be a viable, albeit lengthy, approach.

Alternatively, directed metalation strategies can be employed. The use of a directing group that positions a metal catalyst in proximity to the C4-H bond could facilitate selective C-H activation and subsequent acylation at this position. While specific examples for the C4-acetylation of 1-methylimidazole using this approach are not readily found, the principle has been successfully applied to other heterocyclic systems.

A general route to 4-substituted imidazoles has been explored, highlighting the challenges in achieving regioselectivity. For example, attempted 4-lithiation of a protected 1-methylimidazole resulted in substitution at the 5-position. researchgate.net This underscores the inherent reactivity patterns of the imidazole ring that must be overcome to achieve C4-substitution. The regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative, which offers a protocol for accessing compounds that are challenging to prepare by other methods. rsc.org

Lack of Publicly Available Data on Scalable Synthesis of this compound

A thorough review of scientific literature, patent databases, and chemical process resources reveals a significant gap in publicly available information regarding the scalable synthesis and process optimization for the production of this compound. While laboratory-scale syntheses and methods for analogous compounds exist, detailed protocols suitable for large-scale manufacturing, including process optimization parameters, pilot plant data, and comparative analyses of synthetic routes at an industrial level, are not sufficiently documented in accessible sources.

The synthesis of imidazole derivatives is a well-established field in organic chemistry, with numerous methods reported for the construction and functionalization of the imidazole ring. However, specific details pertaining to the industrial-scale production of this compound, a compound of interest in various chemical and pharmaceutical research areas, remain proprietary or unpublished.

One potential, though indirect, approach to conceptualizing a scalable synthesis could involve a multi-step process. This might begin with the synthesis of a precursor, such as 4-acetylimidazole, followed by a subsequent N-methylation step to introduce the methyl group at the N1 position of the imidazole ring. A Chinese patent (CN102101843A) outlines a method for the preparation of 4-acetylimidazole, which involves the condensation of an imidazole-4-carboxylate ester with ethyl acetate and subsequent decarboxylation. The optimization of such a route for large-scale production would necessitate a detailed investigation into reaction conditions, including solvent selection, temperature control, catalyst loading, and purification methods to ensure high yield, purity, and cost-effectiveness.

Challenges in scaling up the synthesis of this and similar heterocyclic compounds often include managing exothermic reactions, ensuring regioselectivity (i.e., the correct placement of the methyl group on the desired nitrogen atom of the imidazole ring), minimizing byproduct formation, and developing efficient isolation and purification procedures. The transition from a laboratory-scale procedure to a robust, pilot-plant or industrial-scale process requires significant investment in process development and optimization to address these challenges. This typically involves a systematic study of critical process parameters and their impact on the final product's quality and yield.

Unfortunately, without specific studies or process literature focused on this compound, any detailed discussion on scalable synthetic protocols, including data-rich tables and in-depth research findings as requested, would be speculative. The absence of such information in the public domain underscores the proprietary nature of many industrial chemical processes.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 1 Methyl 1h Imidazol 4 Yl Ethanone

Mechanistic Investigations of 1-(1-methyl-1H-imidazol-4-yl)ethanone Formation Pathways

The synthesis of this compound can be conceptually divided into two key stages: the construction of the 1-methyl-1H-imidazole core and the subsequent introduction of the acetyl group at the C4 position.

Detailed Reaction Pathways for Acetyl Group Introduction and Imidazole (B134444) Functionalization

The formation of the substituted imidazole ring is a foundational step. While multiple synthetic routes to imidazoles exist, a common strategy involves the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and an amine with ammonia (B1221849). For the specific N-methylation required in the target molecule, methylamine (B109427) can be used as the amine component.

A more targeted approach to achieve the specific C4-acetylation involves starting with a pre-functionalized imidazole. Direct Friedel-Crafts acylation of 1-methylimidazole (B24206) is generally inefficient because the Lewis acid catalyst required for the reaction tends to form a stable complex with the basic nitrogen atoms of the imidazole ring, deactivating it towards electrophilic attack.

More viable synthetic strategies circumvent this issue:

Organometallic Route via a Carboxylic Acid Intermediate: This pathway involves the synthesis of 1-methyl-1H-imidazole-4-carboxylic acid, which is then converted to the methyl ketone. The carboxylic acid can be treated with two equivalents of an organolithium reagent, such as methyllithium (B1224462). The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dilithio tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to yield the desired ketone, this compound.

Metal-Halogen Exchange and Acylation: An alternative route begins with the synthesis of a halogenated precursor, such as 4-bromo-1-methylimidazole. This precursor can undergo a metal-halogen exchange reaction, for instance, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures to generate a 4-lithio-1-methylimidazole intermediate. chemicalbook.comresearchgate.net This highly reactive nucleophilic species can then be quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the acetyl group at the C4 position. chemicalbook.comresearchgate.net However, attempts to achieve selective 4-lithiation or Grignard formation from 4-bromo-1-methylimidazole have faced challenges, sometimes resulting in mixtures or failed reactions. researchgate.net

Oxidation of an Alcohol Precursor: A precursor such as (1-methyl-1H-imidazol-4-yl)methanol can be oxidized to the corresponding aldehyde, 1-methyl-1H-imidazole-4-carbaldehyde, using an oxidizing agent like manganese dioxide. chemicalbook.com The resulting aldehyde can then be reacted with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by oxidation of the secondary alcohol to furnish the target ketone.

Analysis of Catalyst and Reagent Roles in Imidazole Ring Construction and Substitution

The success of the synthetic pathways for this compound hinges on the specific functions of the catalysts and reagents employed.

In the organometallic route , methyllithium (CH₃Li) serves a dual role. It acts first as a base to deprotonate the carboxylic acid and then as a nucleophile to attack the resulting carboxylate. The use of two equivalents is crucial for driving the reaction to the stable tetrahedral intermediate, preventing over-addition which can occur with other organometallic reagents.

In the metal-halogen exchange pathway , the reagents' roles are distinct and critical for regiocontrol:

n-Butyllithium (n-BuLi): This strong organolithium base is the key reagent for generating the nucleophilic C4 position. It selectively abstracts the bromine atom from 4-bromo-1-methylimidazole, creating the 4-lithiated intermediate. The choice of solvent (typically ethereal, like THF or diethyl ether) and low temperature (e.g., -78 °C) is vital to ensure the stability of this intermediate and prevent side reactions. researchgate.net

Acetylating Agent (e.g., Acetyl Chloride): This reagent acts as the electrophile. The highly nucleophilic carbon at the C4 position of the lithiated imidazole attacks the electrophilic carbonyl carbon of acetyl chloride, forming a new carbon-carbon bond and introducing the acetyl group.

For pathways involving the oxidation of an alcohol, the choice of oxidant is key. Manganese dioxide (MnO₂) is a mild and selective reagent for oxidizing allylic and benzylic-type alcohols, such as (1-methyl-1H-imidazol-4-yl)methanol, to the corresponding aldehyde without over-oxidation to a carboxylic acid. chemicalbook.com

Intrinsic Chemical Transformations and Derivatization Reactions of the this compound Scaffold

The chemical reactivity of this compound is dictated by the interplay between the acetyl moiety and the N-methylated imidazole ring.

Reactivity Profile of the Acetyl Moiety: Acylation and Condensation Reactions

The acetyl group exhibits reactivity characteristic of methyl ketones. The carbonyl group activates the adjacent methyl protons, making them acidic and susceptible to deprotonation by a base to form a nucleophilic enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: The enolate can react with various aldehydes (aromatic or aliphatic) in an aldol condensation reaction. mdpi.com This reaction would yield a β-hydroxy ketone, which may subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone, also known as a chalcone (B49325) analogue.

Claisen Condensation: Reaction with an ester under basic conditions can lead to a Claisen condensation, producing a β-diketone.

Haloform Reaction: In the presence of a base and excess halogen (I₂, Br₂, or Cl₂), the acetyl group can undergo the haloform reaction. This involves the complete halogenation of the methyl group, followed by cleavage to yield 1-methyl-1H-imidazole-4-carboxylic acid and a haloform molecule (e.g., chloroform, bromoform, or iodoform).

Table 1: Representative Reactions of the Acetyl Moiety
Reaction TypeReagentsProduct TypeMechanism Highlight
Aldol CondensationAldehyde (R-CHO), Base (e.g., NaOH)β-Hydroxy Ketone / α,β-Unsaturated KetoneNucleophilic attack of the ketone enolate on the aldehyde carbonyl. mdpi.com
Claisen CondensationEster (R'-COOR''), Strong Base (e.g., NaOEt)β-DiketoneNucleophilic acyl substitution involving the ketone enolate and an ester.
Haloform ReactionBase (e.g., NaOH), Halogen (X₂)Carboxylic Acid and Haloform (CHX₃)Base-catalyzed formation of an enolate, followed by repeated α-halogenation.

Nucleophilic and Electrophilic Substitution Patterns on the Imidazole Ring System

The imidazole ring's aromaticity allows it to undergo substitution reactions, although the regiochemical outcome is strongly influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 1-methylimidazole ring is generally considered electron-rich and thus activated towards electrophilic attack. However, the C4-acetyl group is an electron-withdrawing and deactivating group. The directing effects of the substituents are as follows:

The N1-methyl group is activating and directs electrophiles to the C2 and C5 positions.

Nucleophilic Aromatic Substitution: The electron-rich imidazole ring is inherently resistant to nucleophilic attack. For a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) must be present on the ring, typically activated by strong electron-withdrawing groups. For example, studies on halogenoimidazoles show that a bromine atom at the C2 position can be displaced by nucleophiles, especially when the ring is further activated by nitro groups. Therefore, direct nucleophilic substitution on this compound itself is not a feasible pathway.

Functional Group Interconversions at the Ethanone and Imidazole Positions

The functional groups on the scaffold can be readily converted into other moieties, providing access to a diverse range of derivatives.

Transformations at the Ethanone Position:

Reduction to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(1-methyl-1H-imidazol-4-yl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reduction to Alkane: Complete reduction of the carbonyl to a methylene (B1212753) group (deoxygenation) can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions, to produce 4-ethyl-1-methyl-1H-imidazole.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into the corresponding oxime.

Transformations at the Imidazole Position:

Quaternization: The "pyridine-like" nitrogen at the N3 position retains its basic and nucleophilic character. It can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary imidazolium (B1220033) salt. These salts are precursors to N-heterocyclic carbenes (NHCs). researchgate.net

Table 2: Key Functional Group Interconversions
PositionReactionReagentsResulting Functional Group
Ethanone (C=O)ReductionNaBH₄Secondary Alcohol (-CH(OH)CH₃)
Ethanone (C=O)DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)Ethyl Group (-CH₂CH₃)
Ethanone (C=O)Oxime FormationNH₂OH·HClOxime (-C(=NOH)CH₃)
Imidazole (N3)QuaternizationAlkyl Halide (e.g., CH₃I)Imidazolium Salt

Studies on Intramolecular and Intermolecular Catalysis Mediated by Imidazole Moieties

The imidazole ring is a privileged structure in chemistry and biology, renowned for its ability to act as a potent catalyst in a variety of chemical transformations. This catalytic activity is central to the function of many enzymes, such as histidine residues in the active sites of serine proteases. The catalytic nature of the imidazole moiety within this compound is predicated on the nucleophilic and basic character of the sp²-hybridized nitrogen atom (N-3). While direct catalytic studies on this compound are not extensively documented in the literature, its potential for intramolecular and intermolecular catalysis can be thoroughly elucidated by examining the well-established mechanisms of its parent compound, N-methylimidazole, and considering the electronic influence of the C-4 acetyl substituent.

The catalytic prowess of N-substituted imidazoles, such as N-methylimidazole, in acyl transfer reactions is known to proceed via two principal mechanisms: nucleophilic catalysis and general base catalysis. The operative pathway is largely determined by the nature of the acylating agent and its leaving group. nih.gov

Intermolecular Nucleophilic Catalysis: In reactions involving acylating agents with a good leaving group, such as acetyl chloride, N-methylimidazole functions as a nucleophilic catalyst. nih.gov The reaction mechanism involves the initial attack of the nucleophilic N-3 atom of the imidazole ring on the electrophilic carbonyl carbon of the acylating agent. This step results in the displacement of the leaving group (e.g., chloride) and the formation of a highly reactive N-acylimidazolium intermediate (in this case, N-acetyl-N'-methylimidazolium ion). This intermediate is a significantly more potent acylating agent than the original acetyl chloride. In a subsequent step, the acyl group is transferred from the imidazolium intermediate to a nucleophile (e.g., an alcohol or water), regenerating the N-methylimidazole catalyst. nih.gov

Intermolecular General Base Catalysis: Conversely, when the acylating agent possesses a poorer leaving group, as with acetic anhydride, N-methylimidazole is observed to function as a general base catalyst. nih.gov In this mechanism, the imidazole nitrogen does not form a covalent bond with the acylating agent. Instead, it facilitates the reaction by abstracting a proton from the attacking nucleophile (e.g., an alcohol) in the transition state. This deprotonation increases the nucleophilicity of the alcohol, thereby accelerating its attack on the carbonyl carbon of the acetic anhydride. nih.gov

The presence of the acetyl group at the C-4 position of the imidazole ring in this compound is expected to significantly modulate its catalytic activity compared to N-methylimidazole. The acetyl group is strongly electron-withdrawing, which reduces the electron density across the imidazole ring. This inductive and resonance effect diminishes the basicity and nucleophilicity of the N-3 atom. Consequently, this compound would be anticipated to be a less effective nucleophilic and general base catalyst than N-methylimidazole.

Detailed kinetic studies on the acetylation of alcohols catalyzed by N-methylimidazole have provided quantitative insight into these mechanisms, as summarized in the table below.

Acylating AgentCatalystProposed MechanismKinetic Observations
Acetyl ChlorideN-methylimidazoleNucleophilic CatalysisThe reaction proceeds entirely through the formation of a detectable N-acylated catalyst intermediate. nih.gov
Acetic AnhydrideN-methylimidazoleGeneral Base CatalysisIn aprotic solvents like acetonitrile, the reaction proceeds via general base catalysis with no spectral evidence for an N-acylated intermediate. nih.gov
Acetic Anhydride in WaterN-methylimidazoleNucleophilic CatalysisIn the presence of high concentrations of a nucleophilic solvent like water, the mechanism can shift from general base to a nucleophilic route. nih.gov

Intramolecular Catalysis: Intramolecular catalysis occurs when a catalytic functional group and the reaction center are part of the same molecule. This proximity can lead to a significant rate enhancement compared to an equivalent intermolecular reaction, a phenomenon often described in terms of "effective concentration." The imidazole moiety is a classic example of a group capable of intramolecular catalysis. acs.org

For a molecule containing the this compound scaffold, the imidazole ring could act as an intramolecular catalyst if a reactive group were suitably positioned elsewhere on the molecule. For instance, if the molecule contained a hydroxyl or ester group, the imidazole moiety could function as an intramolecular general base or nucleophilic catalyst to facilitate hydrolysis or an acyl transfer reaction. While the principle is well-established for other imidazole-containing compounds, specific research demonstrating such intramolecular catalysis originating from the this compound unit has not been reported. acs.org The efficiency of such a process would be highly dependent on the geometry and flexibility of the molecular chain connecting the imidazole ring to the reaction site.

Advanced Computational and Theoretical Chemistry Studies on 1 1 Methyl 1h Imidazol 4 Yl Ethanone

Application of Quantum Chemical Methodologies to Imidazole (B134444) Systems

Quantum chemical methodologies are fundamental tools for investigating the molecular characteristics of imidazole derivatives at the electronic level. These computational techniques allow for the prediction of a wide range of properties from first principles, providing insights that complement and guide experimental research.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying imidazole systems. DFT methods, such as those employing the B3LYP functional, are particularly popular due to their favorable balance of computational cost and accuracy. They are used to calculate the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules. These calculations can predict properties like dipole moments, polarizability, and molecular orbital energies.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory. While more computationally intensive, they provide a systematic pathway to achieving high accuracy and are often used as benchmarks for DFT results. For a molecule like 1-(1-methyl-1H-imidazol-4-yl)ethanone, these methods would be crucial for accurately describing electron correlation effects and obtaining reliable molecular properties.

Strategic Selection of Basis Sets and Computational Parameters for High Accuracy

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For imidazole systems, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron density in heterocyclic rings and carbonyl groups, while diffuse functions (++) are important for accurately modeling systems with lone pairs or for calculating properties like electron affinity.

For high-accuracy studies, correlation-consistent basis sets, such as Dunning's cc-pVDZ or cc-pVTZ, are preferred. The strategic selection involves balancing the desired accuracy with the computational resources available, ensuring that the chosen parameters are sufficient to provide a reliable description of the molecular system's properties.

In-depth Molecular Structure and Conformation Analysis

Computational methods are indispensable for the detailed analysis of molecular structures and the exploration of their potential shapes or conformations.

Geometric Optimization: Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A fundamental step in any computational study is geometric optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the equilibrium geometry of this compound would be determined. This calculation yields precise values for all bond lengths, bond angles, and dihedral (torsional) angles. This theoretical structure provides a detailed three-dimensional picture of the molecule in the gas phase, which can be compared with experimental data from X-ray crystallography if available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific research data is unavailable. The values represent typical ranges for similar structures.)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O~1.22 Å
C-C (acetyl)~1.51 Å
N1-C2~1.38 Å
C4-C5~1.37 Å
Bond AngleO=C-C (ring)~120°
C5-C4-C(acetyl)~125°
C2-N1-CH3~126°
Dihedral AngleC5-C4-C(acetyl)=O~0° or ~180°

Exploration of Conformational Landscapes and Relative Isomeric Stabilities

For molecules with rotatable bonds, such as the bond connecting the acetyl group to the imidazole ring in this compound, multiple conformations may exist. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, reveals the low-energy conformations (conformers) and the energy barriers between them. By comparing the energies of the optimized conformers, their relative stabilities can be determined, and the most stable, or ground-state, conformation can be identified. This analysis is critical for understanding the molecule's flexibility and its preferred shape.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides powerful tools to analyze this structure and predict how a molecule will behave in chemical reactions. By calculating properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a quantitative understanding of reactivity can be achieved. These "frontier orbitals" are key to understanding charge transfer and chemical interactions.

Other calculated reactivity descriptors include the HOMO-LUMO energy gap, which is an indicator of chemical stability, and the molecular electrostatic potential (MEP), which maps the charge distribution and highlights regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Note: This table is illustrative as specific research data is unavailable. The values represent typical ranges for similar structures.)

DescriptorDefinitionCalculated Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
HOMO-LUMO GapE(LUMO) - E(HOMO)~ 4.7 eV
Dipole MomentMeasure of molecular polarity~ 3.5 Debye

A comprehensive search for specific computational and theoretical chemistry studies on the compound this compound, as required to populate the requested article structure, was conducted.

Despite extensive searches for data pertaining to Frontier Molecular Orbital (FMO) analysis, electrostatic potential surfaces, Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and simulated spectroscopic signatures (IR, Raman, NMR, UV-Vis) for this specific molecule, no dedicated research publications containing this detailed information were found.

The scientific literature provides ample examples of these computational methods applied to other, related imidazole derivatives. irjweb.comniscpr.res.inacadpubl.eu However, the direct application of these theoretical studies and the resulting specific data points—such as HOMO-LUMO energy gaps, atomic charge distributions, orbital interaction energies, and theoretical spectroscopic values—for this compound are not available in the retrieved sources.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline without access to the requisite primary research data for this compound. Constructing the article would require speculation or the use of data from analogous but distinct molecules, which would violate the core requirements of scientific accuracy and a singular focus on this compound.

Investigation of Intermolecular Interactions and Crystal Lattice Properties

Characterization of Hydrogen Bonding Networks in the Solid State

No crystal structure data has been reported for this compound, which is a prerequisite for the detailed characterization of hydrogen bonding networks. Such an analysis would typically involve identifying hydrogen bond donors (like C-H groups on the imidazole ring or methyl group) and acceptors (the keto-oxygen and the non-protonated ring nitrogen) and quantifying the geometry (distances and angles) of these interactions within the crystal lattice. Without experimental data, a discussion of these features would be purely speculative.

Analysis of Pi-Stacking and Other Non-Covalent Interactions

Similarly, an analysis of π-stacking and other non-covalent interactions, such as van der Waals forces, requires knowledge of the molecular packing in the solid state. This involves determining parameters like the centroid-to-centroid distance between imidazole rings, the slip angle, and the vertical displacement, which are derived from crystallographic studies. As this information is not available, a detailed and accurate analysis cannot be performed. While imidazole-containing compounds are known to exhibit π-stacking, the specific nature and energetic contribution of these interactions in this compound remain uncharacterized.

In-depth Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of published experimental data for the chemical compound This compound . Specifically, detailed research findings required to populate the requested in-depth structural and spectroscopic analysis are not available at this time.

The inquiry requested a detailed article focusing on the structural elucidation and solid-state characterization of this compound, with a strict outline including single-crystal X-ray diffraction analysis and advanced spectroscopic characterization. However, searches for crystallographic information—including crystal system, space group, unit cell parameters, and supramolecular assemblies—yielded no specific results for this exact compound. Similarly, detailed multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data and high-resolution mass spectrometry fragmentation pathway elucidations are not present in the accessible scientific record.

Investigations for the target compound were frequently met with data for related but structurally distinct isomers and analogues, such as:

1-(1H-Imidazol-1-yl)ethanone

1-(4-Methyl-1H-imidazol-2-yl)ethanone

1-(1-methyl-1H-imidazol-2-yl)ethanone

1-[4-(1H-imidazol-1-yl)phenyl]ethanone

While these compounds share structural similarities, their differing substitution patterns on the imidazole ring mean their crystallographic and spectroscopic properties are unique and cannot be used to accurately describe this compound.

Consequently, without primary research data from single-crystal X-ray diffraction, NMR spectroscopy, or high-resolution mass spectrometry, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of such content would require speculative data, which falls outside the scope of factual reporting.

In Depth Structural Elucidation and Solid State Characterization of 1 1 Methyl 1h Imidazol 4 Yl Ethanone

Application of Complementary Spectroscopic Methods for Comprehensive Structural Validation

The definitive structural assignment of 1-(1-methyl-1H-imidazol-4-yl)ethanone, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , necessitates the synergistic use of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary pieces of structural information, which, when combined, allow for a complete and robust characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to map out the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The protons on the imidazole (B134444) ring, the N-methyl group, and the acetyl methyl group would each give rise to characteristic resonances. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet), and their integration values would provide crucial information about the electronic environment and the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound, including the two distinct sp² carbons of the imidazole ring, the carbonyl carbon of the acetyl group, and the two methyl carbons, would produce a separate signal. The chemical shift of the carbonyl carbon, typically in the range of 190-200 ppm, would be a key diagnostic feature.

Interactive Data Table: Predicted NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Imidazole-CH7.0 - 8.0115 - 140
Imidazole-CH7.0 - 8.0115 - 140
N-CH₃3.5 - 4.030 - 40
C=O-190 - 200
COCH₃2.0 - 2.520 - 30

Note: The predicted values are based on typical chemical shifts for similar functional groups and molecular environments. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone group. Additionally, C-H stretching vibrations for the aromatic imidazole ring and the aliphatic methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ketone)1680 - 1700Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 2950Stretch
C=N, C=C (Imidazole)1450 - 1600Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm the molecular formula and gain further structural insights. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (124.14). The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃), leading to the observation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition.

Interactive Data Table: Anticipated Mass Spectrometry Fragments

m/z Value Possible Fragment Formula
124Molecular Ion [M]⁺[C₆H₈N₂O]⁺
109[M - CH₃]⁺[C₅H₅N₂O]⁺
81[M - CH₃CO]⁺[C₄H₅N₂]⁺
43[CH₃CO]⁺[C₂H₃O]⁺

The combined application of these spectroscopic methods provides a powerful and comprehensive approach to the structural validation of this compound. Each technique offers a unique perspective on the molecular structure, and together they allow for a detailed and confident characterization.

Broader Applications of 1 1 Methyl 1h Imidazol 4 Yl Ethanone in Advanced Chemical Synthesis and Materials Science

Role as a Key Precursor in the Synthesis of Diverse Organic Molecules

The presence of a ketone functional group and an imidazole (B134444) ring makes 1-(1-methyl-1H-imidazol-4-yl)ethanone a valuable precursor for the synthesis of a variety of more complex organic molecules, particularly heterocyclic compounds. One of the primary reactions it can undergo is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde to form a chalcone (B49325). acs.orgnih.govjchemrev.com These resulting chalcones, which are α,β-unsaturated ketones, are themselves important intermediates for the synthesis of various heterocyclic systems such as pyrazolines. dergipark.org.trnih.govthepharmajournal.com

The general reaction for the synthesis of chalcones from this compound is depicted below:

This compound + Substituted Benzaldehyde (B42025) --(Base)--> Chalcone Derivative

These chalcone derivatives can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives, which are known to possess a wide range of biological activities. dergipark.org.trnih.gov The versatility of this synthetic pathway allows for the creation of a diverse library of imidazole-containing heterocyclic compounds by varying the substituted benzaldehyde used in the initial condensation step.

Table 1: Examples of Heterocyclic Systems Derived from Imidazole-based Chalcones

Starting MaterialReagentResulting HeterocyclePotential Applications
Imidazole ChalconeHydrazine HydratePyrazolineMedicinal Chemistry dergipark.org.trnih.gov
Imidazole ChalconeThiourea/ThioacetamidePyrimidineMedicinal Chemistry
Imidazole ChalconeMalononitrilePyridineMaterials Science

Contributions to Catalysis and Reaction Promotion in Organic Reactions

The imidazole moiety within this compound serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have gained prominence as ligands in organometallic chemistry, particularly for transition metals like palladium. nih.govrsc.org Palladium-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental in the formation of carbon-carbon bonds. academie-sciences.frresearchgate.net

The synthesis of NHC precursors, specifically imidazolium (B1220033) salts, can be achieved from imidazole derivatives. The general synthetic route involves the N-alkylation or N-arylation of the imidazole ring, followed by in-situ deprotonation to generate the carbene which then coordinates to the metal center. Derivatives of this compound can be envisioned as precursors to novel NHC ligands, where the acetyl group or its derivatives could modulate the electronic and steric properties of the resulting palladium catalyst, thereby influencing its catalytic activity and selectivity. nih.govbeilstein-journals.orgnih.gov

Table 2: Potential Catalytic Applications of Palladium-NHC Complexes Derived from this compound

Catalytic ReactionSubstratesProductCatalyst Type
Heck ReactionAryl halide, AlkeneSubstituted AlkenePalladium-NHC academie-sciences.fr
Suzuki CouplingAryl halide, Boronic acidBiarylPalladium-NHC researchgate.net
C-H ActivationAlkanes, Oxidizing agentFunctionalized AlkanesPalladium-NHC nih.gov

Utility in the Development of Functional Materials and Chemical Reagents

The structural features of this compound make it a suitable candidate for the development of specialized functional materials, most notably ionic liquids and functional polymers.

Ionic Liquids: Imidazolium-based ionic liquids are a class of molten salts with melting points below 100°C. They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive as "green" solvents and electrolytes. rsc.orgrsc.orgresearchgate.netmdpi.comresearchgate.net The synthesis of these ionic liquids typically involves the quaternization of the nitrogen atoms of the imidazole ring with an alkyl halide. rsc.org Derivatives of this compound can be utilized to synthesize functionalized imidazolium ionic liquids where the acetyl group can be further modified to introduce specific functionalities, thereby tailoring the properties of the ionic liquid for specific applications, such as in catalysis or as asphaltene dispersants in the petroleum industry. mdpi.com

Functional Polymers: The imidazole moiety can be incorporated into polymer chains to create functional materials with applications in areas such as drug delivery, gene therapy, and catalysis. mdpi.commdpi.com For instance, vinyl-substituted imidazole derivatives can be polymerized to form poly(vinylimidazoles). The acetyl group in this compound provides a handle for grafting onto polymer backbones or for initiating polymerization, leading to materials with tailored properties.

Fluorescent Probes: Imidazole derivatives have been explored as scaffolds for the development of fluorescent chemosensors for the detection of metal ions and biomolecules. nih.govmdpi.comrsc.org The imidazole ring can act as a binding site for analytes, and the electronic properties of the system can be tuned by modifying the substituents. The acetyl group on this compound can be chemically modified to introduce fluorophores or to modulate the electron-donating or -withdrawing nature of the substituent, thereby influencing the fluorescence properties of the resulting sensor molecule.

Applications in Chemical Biology Research Methodologies

The imidazole ring is a key structural motif in many biologically active molecules. This has led to the exploration of synthetic imidazole derivatives in various areas of chemical biology research.

Enzyme Inhibition Studies: Derivatives of 1-methyl-1H-imidazole have been identified as potent inhibitors of Janus kinase 2 (Jak2), a protein that plays a crucial role in signal transduction pathways involved in cell growth and differentiation. nih.govresearchgate.net The structure-based design of these inhibitors highlights the importance of the imidazole core for binding to the kinase domain. The acetyl group of this compound provides a convenient point for chemical modification to synthesize a library of derivatives for structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors for therapeutic applications. nih.gov

Chemical Labeling Techniques: While direct applications of this compound in chemical labeling are not extensively documented, its functional groups offer potential for the synthesis of affinity probes. The acetyl group can be converted into other reactive functionalities, such as an α-haloketone, which can then be used to covalently label the active sites of enzymes or receptors. This approach is valuable for identifying and characterizing protein targets and for studying enzyme mechanisms.

Emerging Research Frontiers and Future Perspectives for 1 1 Methyl 1h Imidazol 4 Yl Ethanone Chemistry

Development of Novel and More Efficient Synthetic Approaches and Catalyst Design

The synthesis of substituted imidazoles, including 1-(1-methyl-1H-imidazol-4-yl)ethanone, is a cornerstone of heterocyclic chemistry. While traditional methods exist, emerging research focuses on developing more efficient, sustainable, and high-yielding protocols. Future advancements are anticipated in several key areas:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of imidazole (B134444) derivatives, offering advantages such as shorter reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. rasayanjournal.co.in This technique is particularly promising for the rapid generation of libraries of this compound analogs for screening purposes.

Novel Catalytic Systems: Research is increasingly directed towards the design of sophisticated catalysts that can facilitate imidazole ring formation with high efficiency and selectivity. This includes the use of phase transfer catalysts like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) to enhance reaction rates in multiphasic systems. rasayanjournal.co.in Furthermore, the exploration of reusable, solid-supported catalysts, such as zeolite-based systems or polyaniline-sulfate salts, aligns with the principles of green chemistry by simplifying product purification and minimizing waste. acgpubs.org

Solvent-Free and Eco-Friendly Conditions: There is a strong impetus to move away from volatile and often toxic organic solvents. Solvent-free "grinding" methods, potentially in the presence of a solid catalyst like potassium ferrocyanide, represent an environmentally benign alternative for constructing imidazole frameworks. acgpubs.org Similarly, the use of water as a solvent, where feasible, presents a green and cost-effective approach to synthesis. mdpi.com

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly valued for their operational simplicity and efficiency, as they allow for the construction of complex molecules from simple precursors in a single step. nih.gov Designing novel MCRs for the regioselective synthesis of 4-acetylated N-methylimidazoles would be a significant step forward, enabling rapid access to the target compound and its derivatives. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
MethodologyTypical Catalysts/ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisMicrowave Irradiation (e.g., 700W)Reduced reaction time, higher yields, cleaner reactions rasayanjournal.co.in
Phase Transfer CatalysisTEBA (triethyl benzyl ammonium chloride)Enhanced reaction rates in biphasic systems rasayanjournal.co.in
Solvent-Free GrindingPotassium Ferrocyanide, grindingEnvironmentally friendly, operational simplicity acgpubs.org
Multi-Component ReactionsVarious catalysts (e.g., ZnO nanorods, ionic liquids) under sonication or microwaveHigh efficiency, atom economy, rapid assembly of complex structures nih.govmdpi.com
van Leusen Imidazole SynthesisBase (e.g., K2CO3), TosMIC reagentVersatile for forming substituted imidazoles from imines mdpi.com

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, computational modeling offers several promising avenues of exploration:

Predicting Physicochemical and Biological Properties: Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and other machine learning models can be employed to predict the biological activities of derivatives of this compound. researchgate.net By correlating structural descriptors with activity, these models can guide the synthesis of new compounds with enhanced properties, saving significant time and resources. researchgate.netresearchgate.net

Molecular Docking and Target Identification: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like enzymes and receptors. nih.gov This in silico screening approach is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govacs.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound. By mapping reaction pathways and calculating activation energies, researchers can gain insights into reactivity, predict the feasibility of new transformations, and optimize reaction conditions for desired outcomes.

Rational Design of Functional Molecules: Computational tools facilitate the rational design of new molecules based on this compound for specific applications. nih.gov Whether for developing new enzyme inhibitors or designing materials with specific electronic properties, computational pre-screening allows for the prioritization of the most promising synthetic targets. acs.org

Exploration of New Reactivity Modes and Chemical Transformations

While the synthesis of the this compound scaffold is important, its utility is ultimately defined by its reactivity. Future research will likely focus on exploring novel chemical transformations that use the compound as a versatile intermediate.

Functionalization of the Acetyl Group: The ketone functionality is a highly versatile chemical handle. It can undergo a wide range of reactions, including reduction to an alcohol, oxidation, conversion to oximes and hydrazones, and participation in carbon-carbon bond-forming reactions like aldol (B89426) or Wittig reactions. nih.gov Each of these transformations opens a pathway to a new class of derivatives with distinct properties.

Reactions at the Imidazole Ring: The imidazole ring itself can be subject to further functionalization. For instance, electrophilic substitution at the C5 position could introduce new substituents, further diversifying the molecular architecture.

Catalytic Activity: The N-methylimidazole core is known to act as an organic catalyst in various reactions, such as acetylations. nih.gov Investigating the catalytic potential of this compound itself or its derivatives in promoting organic transformations is a promising area of research. The acetyl group could modulate the electronic properties and steric environment of the imidazole ring, potentially leading to unique catalytic activities. mdpi.com

Hydrolytic Stability and Kinetics: Understanding the stability of the acyl-imidazole linkage is crucial for its application. Studies on the hydrolysis of acetylimidazoles in different media provide fundamental insights into the reaction mechanism and the factors governing the compound's stability. researchgate.net

Potential Role in Supramolecular Chemistry and Controlled Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound makes it an excellent candidate for use as a building block in supramolecular assemblies.

Hydrogen Bonding and Crystal Engineering: The lone pair on the N3 nitrogen of the imidazole ring is a potent hydrogen bond acceptor, while the carbonyl oxygen of the acetyl group can also participate in such interactions. researchgate.netresearchgate.net These directional interactions can be exploited in crystal engineering to guide the self-assembly of molecules into predictable and well-defined one-, two-, or three-dimensional networks. rsc.orgnih.gov The study of its crystal structure reveals how intermolecular forces like C-H···O and C-H···N hydrogen bonds dictate the packing arrangement. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The imidazole nitrogen and the carbonyl oxygen can both act as coordination sites for metal ions. This makes this compound a potentially valuable ligand for the construction of coordination polymers and MOFs. By selecting appropriate metal centers, it may be possible to create materials with tailored porosity, catalytic activity, or photophysical properties.

Self-Assembly into Ordered Structures: Imidazole-based molecules have been shown to form stable, self-assembled supramolecular structures through complementary hydrogen bonding. rsc.org DFT calculations have confirmed the significant energetic stabilization of such assemblies compared to individual monomers. rsc.org Exploring the self-assembly behavior of this compound could lead to the development of new gels, liquid crystals, or other soft materials.

Table 2: Potential Supramolecular Roles of this compound
Interaction TypeParticipating Functional GroupsPotential ApplicationReference
Hydrogen BondingImidazole N3, Acetyl C=OCrystal engineering, formation of ordered solid-state structures researchgate.netresearchgate.netrsc.org
Metal CoordinationImidazole N3, Acetyl C=OBuilding block for Metal-Organic Frameworks (MOFs) and coordination polymers researchgate.net
π–π StackingImidazole RingStabilization of supramolecular assemblies, influencing electronic properties researchgate.net

Synergistic Research Combining Synthetic Chemistry, Advanced Characterization, and Computational Studies

The most significant breakthroughs in the chemistry of this compound will emerge from a holistic and synergistic research approach. The future lies in the tight integration of synthetic, characterization, and computational methods.

An exemplary workflow would involve the use of computational modeling to design novel derivatives with predicted high activity or specific material properties (rational design). nih.govacs.org These computational hypotheses would then guide the efforts of synthetic chemists to create the target molecules using efficient, modern synthetic protocols. nih.govnih.gov Subsequently, advanced characterization techniques—including NMR and mass spectrometry for molecular structure confirmation, and single-crystal X-ray diffraction to elucidate solid-state packing and supramolecular interactions—would be essential to validate the synthesized products and their designed properties. researchgate.netdoaj.org This iterative cycle of design, synthesis, and characterization, where each component informs the others, represents the most powerful strategy for unlocking the full potential of this compound and its derivatives in medicine, materials science, and catalysis.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(1-methyl-1H-imidazol-4-yl)ethanone?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Reagent selection : Use 1-methylimidazole and acetyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to facilitate acetylation .
  • Solvent and temperature : Reactions in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at 0–25°C yield intermediates, followed by reflux (70–100°C) for completion .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • 1H NMR : Key signals include the methyl group on the imidazole ring (δ 3.6–3.8 ppm) and the acetyl group (δ 2.5–2.7 ppm for CH₃ and δ 8.1–8.3 ppm for the carbonyl proton) .
  • 13C NMR : The carbonyl carbon appears at δ 195–200 ppm, while imidazole carbons resonate between δ 120–140 ppm .
  • Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What analytical methods are recommended for validating the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; retention time ~5.2 min .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 139.1 (calculated: 138.17 g/mol) .
  • Melting point : A sharp range (e.g., 120–122°C) indicates purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 173 K to minimize thermal motion .
  • Refinement : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters include R-factor < 0.05 and wR₂ < 0.10 .
  • Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the crystal lattice .

Q. How should researchers address contradictions between spectroscopic and computational data?

  • Case example : Discrepancies in carbonyl stretching frequencies (IR vs. DFT) may arise from solvent effects or crystal packing.
  • Resolution : Re-run DFT simulations with implicit solvent models (e.g., PCM) and compare with experimental IR in solid and solution states .
  • Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .

Q. What strategies improve regioselective functionalization of the imidazole ring?

  • Electrophilic substitution : Direct acetyl groups to the C4 position using Friedel-Crafts acylation with AlCl₃ as a catalyst .
  • Protection/deprotection : Temporarily block reactive sites (e.g., N-methylation) before introducing substituents .
  • Microwave-assisted synthesis : Enhances yield (15→40%) and reduces reaction time (24→4 hours) for challenging derivatives .

Q. How can stability studies inform storage conditions for this compound?

  • Degradation pathways : Hydrolysis of the acetyl group under acidic/alkaline conditions or photodegradation in UV light .
  • Optimized storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption .
  • Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation .

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1-(1-methyl-1H-imidazol-4-yl)ethanone
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1-(1-methyl-1H-imidazol-4-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.